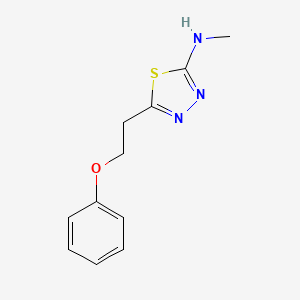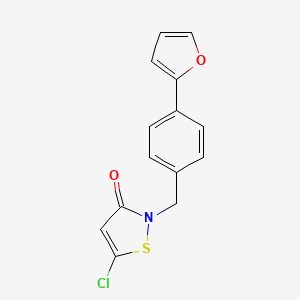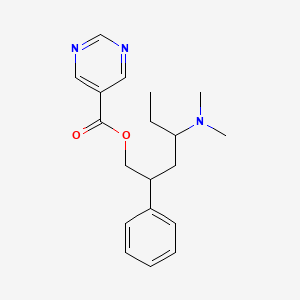
3-Methyl-5-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2,5-dihydro-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole is a heterocyclic compound that features both an imidazole and an isoxazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazole ring, in particular, is significant due to its role in various biological processes and its presence in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole typically involves the formation of the imidazole and isoxazole rings through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry to ensure consistent production. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization reactions and to minimize the formation of by-products .
化学反应分析
Types of Reactions
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole or isoxazole rings.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the rings that are less sterically hindered
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学研究应用
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound with similar biological activities.
Isoxazole: Another heterocyclic compound with diverse biological properties.
Benzimidazole: A compound with a similar structure and a wide range of biological activities
Uniqueness
3-Methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)isoxazole is unique due to the combination of the imidazole and isoxazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and to exhibit a wider range of biological activities compared to simpler compounds .
属性
CAS 编号 |
61531-37-1 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC 名称 |
3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18-17-9)13-10(2)15-14(16-13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
CDPOACGVVMYWKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=C(NC(=N2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


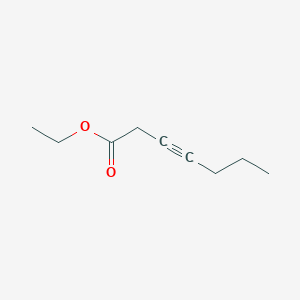
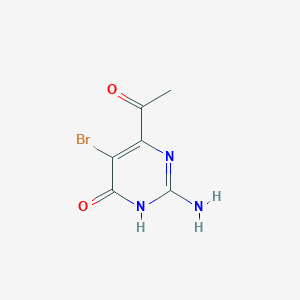

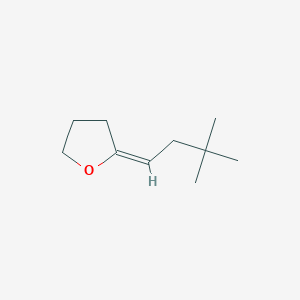
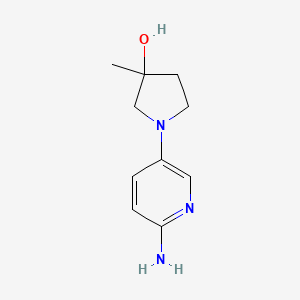
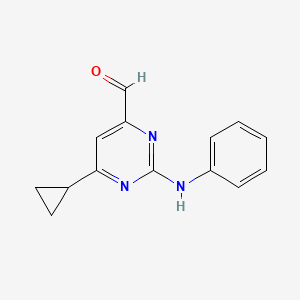
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

